molecular formula C10H6FNO2 B8232788 1-Fluoro-5-nitronaphthalene CAS No. 13720-44-0

1-Fluoro-5-nitronaphthalene

Cat. No.: B8232788
CAS No.: 13720-44-0
M. Wt: 191.16 g/mol
InChI Key: UTIRKPWIJBXLEC-UHFFFAOYSA-N
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Description

1-Fluoro-5-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-nitronaphthalene can be synthesized through a modified Schiemann reaction. This involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction typically yields 1-fluoro-2-nitronaphthalene and 2-fluoro-1-nitro-naphthalene in 10-15% yields .

Industrial Production Methods: The industrial production of this compound is not extensively documented. the general approach involves the use of diazotization and subsequent fluorination reactions, which are common in the synthesis of fluorinated aromatic compounds.

Scientific Research Applications

1-Fluoro-5-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-5-nitronaphthalene primarily involves its chemical reactivity. The nitro group is highly reactive and can undergo reduction to form an amino group, which can further participate in various chemical reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the naphthalene ring .

Comparison with Similar Compounds

  • 1-Fluoro-2-nitronaphthalene
  • 2-Fluoro-1-nitro-naphthalene
  • 1-Nitronaphthalene

Comparison: 1-Fluoro-5-nitronaphthalene is unique due to the specific positioning of the fluorine and nitro groups on the naphthalene ringCompared to 1-nitronaphthalene, the presence of the fluorine atom in this compound enhances its stability and reactivity, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

1-fluoro-5-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIRKPWIJBXLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617451
Record name 1-Fluoro-5-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13720-44-0
Record name 1-Fluoro-5-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrite (660 mg, 9.57 mmol) was added portionwise to a suspension of 5-nitronaphthalen-1-amine (1.2 g, 6.38 mmol) in a 1:1 mixture of water/concentrated hydrochloric acid (10 mL) at −5° C. The mixture was stirred for 15 min at −5° C. and a 60% w/w hexafluoro phosphoric acid solution (6 mL) was added. The brown precipitate was filtered and washed with cold water and diethyl ether and then allowed to dry in vacuo. The resulting solid was suspended in toluene and heated to 110° C. for 2 h before the mixture was then allowed to cool to ambient temperature and the solvent removed in vacuo to afford the crude product. Purification by column chromatography over silica gel (100-200 mesh) using petroleum ether as eluent afforded 1-fluoro-5-nitro-naphthalene (450 mg, 37%) as a yellow solid.
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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